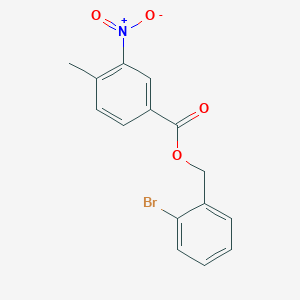
2-bromobenzyl 4-methyl-3-nitrobenzoate
Übersicht
Beschreibung
2-bromobenzyl 4-methyl-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromobenzyl group attached to a methyl-nitrobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromobenzyl 4-methyl-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by bromination to add the bromine atom to the benzyl position. The final step involves esterification to form the benzoate ester. The reaction conditions often include the use of fuming nitric acid for nitration and bromine or N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography are optimized to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromobenzyl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide or potassium cyanide for nucleophilic substitution.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Reduction: The major product is the corresponding amine.
Hydrolysis: The products are 4-methyl-3-nitrobenzoic acid and 2-bromobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-bromobenzyl 4-methyl-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of nitro and bromobenzyl groups on biological systems.
Wirkmechanismus
The mechanism of action of 2-bromobenzyl 4-methyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromobenzyl group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromomethyl-3-nitrobenzoic acid
- 4-(bromomethyl)benzonitrile
- 2-bromobenzyl 4-methylbenzoate
Uniqueness
2-bromobenzyl 4-methyl-3-nitrobenzoate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry .
Eigenschaften
IUPAC Name |
(2-bromophenyl)methyl 4-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c1-10-6-7-11(8-14(10)17(19)20)15(18)21-9-12-4-2-3-5-13(12)16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQVIEDNOWLMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3603139.png)
![2-{5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3603146.png)

![N-[(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3603168.png)
![3-[(2,5-dimethylphenyl)sulfamoyl]-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methylbenzamide](/img/structure/B3603170.png)
![methyl 4-chloro-3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B3603178.png)


![N-{4-[3,4-bis(isobutyrylamino)phenoxy]phenyl}-2-methylpropanamide](/img/structure/B3603195.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxo-1,1-diphenylethanol](/img/structure/B3603212.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B3603217.png)
![[4-[(3-Cyanophenyl)carbamoyl]phenyl] acetate](/img/structure/B3603226.png)
![2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B3603239.png)
